2-SulfaMoylbiphenyl-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1215206-45-3 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
3-(2-sulfamoylphenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
GHTXHTSFJAZACO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
Synonyms |
2-SulfaMoylbiphenyl-3-carboxylic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Sulfamoylbiphenyl 3 Carboxylic Acid
Strategic Approaches to the Biphenyl (B1667301) Core Construction
The formation of the central biphenyl structure is a critical step in the synthesis of 2-sulfamoylbiphenyl-3-carboxylic acid. This is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and powerful method.
Suzuki-Miyaura Cross-Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds due to its high tolerance for various functional groups and its general reliability. rsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid in the presence of a base. rsc.orgresearchgate.net For the synthesis of the this compound scaffold, this would involve coupling a substituted phenylboronic acid with a substituted halobenzoic acid.
The choice of catalyst is crucial for the success of the coupling. While various palladium sources can be used, specific ligand systems are often employed to enhance catalytic activity, stability, and selectivity. researchgate.net For instance, research has demonstrated the efficacy of water-soluble fullerene-supported PdCl2 nanocatalysts for Suzuki-Miyaura couplings performed in water, an environmentally benign solvent. researchgate.net Such systems have achieved high yields at room temperature. researchgate.net Other studies have explored nickel-based catalysts, such as NiCl2(PCy3)2, for coupling aryl sulfamates, showcasing the versatility of cross-coupling methodologies. nih.gov The reaction conditions, including the base, solvent, and temperature, are optimized to maximize the yield of the desired biphenyl product. mdpi.com
Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Cross-Coupling in Biaryl Synthesis
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)2 | XantPhos | K3PO4 | Dioxane | 100 °C | High | researchgate.net |
| C60-TEGs/PdCl2 | None | K2CO3 | Water | Room Temp. | >90% | researchgate.net |
| NiCl2(PCy3)2 | PCy3 | K3PO4 | Toluene/H2O | 100 °C | Good-Excellent | nih.gov |
| Pd2dba3 | None | K2CO3 | Toluene | Reflux | 64% | mdpi.com |
Alternative Methods for Biaryl Formation
While the Suzuki-Miyaura reaction is prevalent, other methods for constructing the biaryl bond exist. Transition-metal-free approaches have gained attention, such as base-promoted direct coupling of arenes with aryl halides. nih.gov For example, using a base like cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can facilitate the cross-coupling of arenes with cyano- or nitro-substituted aryl halides. nih.gov This method proceeds via a proposed radical mechanism. nih.gov
Another advanced strategy involves palladium(II)-catalyzed C-H arylation. nih.gov This technique allows for the direct formation of a C-C bond between two aromatic rings by activating a typically inert C-H bond on one of the coupling partners, often guided by a directing group. nih.gov This can be an efficient way to assemble biaryl sulfonamides from aromatic carboxamides and iodobenzenesulfonamides. nih.gov Furthermore, carboxylic acids themselves can be used as precursors for both coupling partners through sequential decarbonylative reactions, representing an orthogonal approach to biaryl synthesis. rsc.orgrsc.org
Introduction and Derivatization of the Sulfamoyl Group
The sulfamoyl group (-SO2NH2) is a key functional group that can be introduced at various stages of the synthesis, either through direct reaction or by modifying a precursor group.
Direct Sulfonylation Methods
One of the most direct methods for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of this compound, this would likely involve the reaction of a 2'-aminobiphenyl-3-carboxylic acid intermediate with sulfamoyl chloride (H2NSO2Cl) or a related reagent. A more common laboratory approach involves reacting the amine with sulfuryl chloride (SO2Cl2) followed by treatment with ammonia.
Alternatively, a simple and environmentally friendly method involves reacting an amino acid with a sulfonyl chloride in an aqueous solution with a base like sodium carbonate to act as an HCl scavenger. mdpi.com This approach yields sulfonamide carboxylic acids in high purity and yield. mdpi.com
Synthesis via Precursors and Post-Synthetic Modification
An alternative to direct sulfonylation is the use of a precursor that is later converted to the sulfamoyl group. A common strategy is to incorporate an aryl sulfonyl chloride (-SO2Cl) into one of the biphenyl precursors. Following the biaryl coupling reaction, the sulfonyl chloride can be readily converted to the primary sulfonamide by reaction with ammonia.
Another sophisticated approach involves using a pre-functionalized coupling partner in the biaryl formation step. For example, aryl sulfamates can be used directly in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to form the biphenyl linkage, carrying the protected sulfamoyl group through the key C-C bond-forming step. nih.gov
Functionalization and Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatizations are often performed to alter the molecule's physicochemical properties or to prepare it for specific analytical techniques. nih.gov
Common transformations include conversion to esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com A widely used method for activating the carboxylic acid for coupling with amines or alcohols is the use of a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com
Benzoylation is another reported derivatization, where sulfamoyl carboxylic acids are reacted with benzoyl chloride under Schotten-Baumann conditions (using a base like sodium hydroxide) to yield benzoylated derivatives. medcraveonline.comresearchgate.net For analytical purposes, especially for liquid chromatography-mass spectrometry (LC-MS), carboxylic acids can be derivatized to enhance their chromatographic retention and detection sensitivity. nih.gov Reagents like O-benzylhydroxylamine can be used for this purpose, reacting with the carboxylic acid after activation. researchgate.net
Table 2: Selected Reagents for the Derivatization of Carboxylic Acids
| Reagent | Target Functional Group | Typical Conditions | Purpose | Reference |
|---|---|---|---|---|
| EDAC / Amine or Alcohol | Amide or Ester | Aqueous or organic solvent | Synthetic modification | thermofisher.com |
| Benzoyl Chloride / NaOH | Benzoyl Ester / Amide | Aqueous base | Synthesis of derivatives | medcraveonline.com |
| O-benzylhydroxylamine / EDAC | N-benzyloxy amide | Activation followed by coupling | LC-MS analysis | researchgate.net |
| 3-Nitrophenylhydrazine (3-NPH) / EDAC | Phenylhydrazide | Quenching with 2-mercaptoethanol | Quantitative LC-MS analysis | nih.gov |
Esterification and Amidation Reactions
The carboxylic acid group of this compound is amenable to standard esterification and amidation reactions to produce a variety of derivatives.
Esterification: The conversion of the carboxylic acid to its corresponding esters can be accomplished through several well-established protocols. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govorganic-chemistry.orgbeckfoot.org This is a reversible condensation reaction where water is eliminated. beckfoot.org To drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. nih.gov
Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. nih.gov Direct reaction with an amine is generally ineffective due to an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. ebi.ac.uk Modern synthetic methods employ coupling agents to mediate the reaction. A widely used method involves carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach has been successfully used to synthesize a range of sulfamoyl-benzamides from the corresponding sulfamoylbenzoic acids. nih.govrsc.org The reaction proceeds under mild conditions and is compatible with a wide variety of amines. nih.gov
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Examples | Key Features |
|---|---|---|---|
| Esterification | Acid Catalysts | H₂SO₄, TsOH, HCl | Classic method, requires excess alcohol. nih.gov |
| Coupling Agents | DCC, EDC | Milder conditions, suitable for sensitive substrates. | |
| Alkylating Agents | MeI, Me₂SO₄ | Used for simple methyl esters. | |
| Amidation | Coupling Agents | EDC/DMAP, DCC, HATU, HOBt | Forms an active ester intermediate, high yields, mild conditions. nih.govresearchgate.net |
Reductions and Oxidations Affecting the Carboxylic Acid
Reductions: The carboxylic acid functional group is one of the more difficult carbonyl derivatives to reduce. Strong reducing agents are typically required to convert it to the corresponding primary alcohol, 2-(hydroxymethyl)-[1,1'-biphenyl]-3-sulfonamide. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.ukkhanacademy.orglibretexts.org An aldehyde is formed as an intermediate, but it is immediately reduced further and cannot be isolated. chemguide.co.uklibretexts.org
Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent for reducing carboxylic acids. khanacademy.org A key advantage of borane is its chemoselectivity; it will preferentially reduce a carboxylic acid in the presence of other reducible functional groups, such as ketones or esters. khanacademy.org
Oxidations: The carboxylic acid group itself is in a high oxidation state and is generally resistant to further oxidation under standard conditions. Chemical transformations involving oxidation are more likely to affect other parts of the molecule, such as the aromatic rings, though such reactions can be challenging to control. In related systems, such as biphenyl-2-carboxylic acids, oxidation with persulfate can lead to intramolecular cyclization to form 3,4-benzocoumarins. While this specific reaction has not been documented for the 3-carboxylic acid isomer, it highlights a potential oxidative pathway for the biphenyl scaffold.
Stereoselective Synthesis of Chiral Analogs (if applicable)
Chirality in biphenyl systems typically arises from atropisomerism, which is a form of axial chirality due to hindered rotation around the single bond connecting the two aryl rings. wikipedia.org This phenomenon occurs when there are bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core, creating a rotational barrier high enough to allow for the isolation of individual enantiomeric rotamers. wikipedia.orgnih.gov
For this compound (also named 2'-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid), there is a sulfamoyl substituent at one of the four ortho-positions (the 2'-position). The remaining three ortho-positions are unsubstituted. For stable atropisomers to exist at room temperature, substitution at a minimum of three ortho-positions is generally required. With only a single ortho-substituent, the energy barrier to rotation around the biphenyl C-C bond is expected to be too low to prevent rapid interconversion of the conformers. nih.govacademie-sciences.fr Therefore, while the concept of atropisomerism is central to many chiral biphenyls, it is not considered applicable for creating stable, isolable chiral analogs of this compound itself.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, which would likely involve a Suzuki-Miyaura coupling to form the biphenyl core followed by sulfonamide formation, can be made more environmentally benign.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond of the biphenyl scaffold. ajgreenchem.comacs.org Green approaches to this reaction focus on minimizing waste and avoiding toxic solvents. mdpi.com
Aqueous Media: Using water as the reaction solvent is a key green strategy, as it is non-toxic, non-flammable, and inexpensive. researchgate.netresearchgate.net
Catalyst Systems: The development of highly efficient, recyclable catalysts is crucial. Palladium on carbon (Pd/C) is an inexpensive and effective catalyst. researchgate.net More advanced systems include water-soluble fullerene-supported palladium nanocatalysts, which show high activity at room temperature and can be recycled multiple times without a significant loss of performance. researchgate.net
Sulfonamide Formation: Traditional methods for synthesizing sulfonamides often use sulfonyl chlorides, which can be moisture-sensitive. Greener alternatives focus on direct synthesis from sulfonic acids or their salts in environmentally friendly solvents or even under solvent-free conditions.
Table 3: Green Chemistry Strategies for Synthesis
| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Approach |
|---|---|---|---|
| Biphenyl Formation | Suzuki coupling in organic solvents (e.g., Toluene, Dioxane) with homogeneous Pd catalyst. ajgreenchem.com | Suzuki coupling in water with recyclable catalyst (e.g., Pd/C, fullerene-Pd). researchgate.netresearchgate.net | Reduced use of volatile organic compounds (VOCs), catalyst recycling, milder reaction conditions. mdpi.com |
| Sulfonamide Formation | Reaction of an amine with a sulfonyl chloride in the presence of an organic base. | Direct synthesis from sulfonic acids or their salts under microwave irradiation or in water. | Avoids use of reactive sulfonyl chlorides, reduces waste. |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Investigation of Substituent Effects on Biological Activity
This subsection would have detailed how different chemical groups (substituents) added to the biphenyl (B1667301) or carboxylic acid framework of the molecule affect its biological potency and selectivity. This requires experimental data from bioassays, which is currently unavailable for this specific compound.
Positional Isomerism and Its Impact on Molecular Recognition
The arrangement of the sulfamoyl and carboxylic acid groups on the biphenyl core is crucial for its interaction with biological targets. An analysis of positional isomers, such as moving the sulfamoyl group to other positions on the phenyl rings, would reveal critical information about the geometry required for molecular recognition. For instance, the related compound 3'-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid, a positional isomer, is listed in chemical supplier databases, but comparative biological data with the 2-sulfamoyl isomer is not available.
Conformational Analysis and its Correlation with Target Interaction
The three-dimensional shape (conformation) of a molecule dictates how it fits into the binding site of a biological target. This analysis would have explored the preferred spatial arrangement of the two phenyl rings relative to each other and the orientation of the sulfamoyl and carboxylic acid groups. Without experimental or computational data, this analysis remains speculative.
Identification of Key Pharmacophoric Features for Biological Modulation
A pharmacophore is the essential set of steric and electronic features necessary for a molecule to exert a specific biological effect. This section would have identified the key hydrogen bond donors/acceptors, aromatic regions, and acidic/basic centers of 2-Sulfamoylbiphenyl-3-carboxylic acid that are critical for its activity. The generation of a pharmacophore model requires a set of active molecules, which is not available for this compound.
Computational Approaches to SAR Elucidation
Modern drug discovery heavily relies on computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity and binding mode of new compounds. These in silico studies require validated biological data to build and test predictive models. In the absence of such data for this compound, computational analysis cannot be meaningfully performed.
Molecular Mechanisms of Action and Target Interaction Studies in Vitro
Enzyme Inhibition and Modulation
The primary focus of published research on 2-Sulfamoylbiphenyl-3-carboxylic acid has been its role as an enzyme inhibitor. The compound belongs to a broader class of 3-substituted benzoic acid derivatives that have been investigated for their ability to interact with and inhibit specific enzymes.
Specificity and Selectivity Profiling Against Enzyme Panels
To guide the design of more effective inhibitors, a focused fragment library that included 49 derivatives of 3-substituted benzoic acid was synthesized and biochemically characterized. This library was used to probe the active site of the OXA-48 enzyme, a beta-lactamase that confers resistance to antibiotics. While this study provides a framework for understanding how this class of compounds interacts with OXA-48, specific selectivity data for this compound against a broader panel of enzymes is not yet available in the public domain.
Kinetic Characterization of Enzyme Inhibition
Biochemical characterization of the 3-substituted benzoic acid derivatives has been performed, which would typically include determining kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to quantify their potency against the target enzyme. However, the specific kinetic values for this compound's inhibition of OXA-48 have not been individually reported in the available literature.
Allosteric and Orthosteric Binding Mechanisms
Crystallographic data from 33 fragment-enzyme complexes of the 3-substituted benzoic acid series have provided insights into their binding mechanisms with OXA-48. The fragments were categorized as either R1 or R2 binders based on their binding conformation in relation to the R1 and R2 side groups of imipenem, a known substrate of the enzyme. This suggests an orthosteric binding mechanism, where the inhibitors compete for the same binding site as the natural substrate. However, a definitive classification of this compound as an R1 or R2 binder, or a more detailed elucidation of its specific interactions within the active site, requires further investigation.
Receptor Binding and Activation/Antagonism
There is currently no publicly available research detailing the interaction of this compound with specific receptors.
Ligand Binding Assays in Cell-Free Systems
No data from ligand binding assays for this compound in cell-free systems has been reported.
Receptor-Mediated Signaling Pathway Modulation (In Vitro)
In the absence of receptor binding data, there is no information on the in vitro modulation of receptor-mediated signaling pathways by this compound.
Interactions with Nucleic Acids and Other Biomolecules (In Vitro)
There is no specific information available in the surveyed literature regarding the direct interactions of this compound with nucleic acids or other biomolecules.
In general, compounds containing a carboxylic acid group can interact with nucleic acid bases. For instance, studies have shown that carboxylate ions can form specific hydrogen bonds with guanine (B1146940) derivatives. nih.govnih.gov This interaction can be strong enough to disrupt guanine-cytosine base pairing. nih.govnih.gov However, whether the specific structural attributes of this compound facilitate such interactions has not been documented.
Modulation of Cellular Processes in Model Systems (e.g., Cytotoxicity in Cell Lines)
No studies were found that specifically document the cytotoxic effects or the modulation of cellular processes by this compound in any cell line.
Cell-Based Reporter Assays
Cell-based reporter assays are common tools for studying the effects of chemical compounds on specific signaling pathways. youtube.com These assays utilize engineered cell lines that express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific transcriptional response element. youtube.comnih.gov An increase or decrease in reporter gene expression can indicate how a compound modulates a particular pathway. youtube.com No public data exists from reporter assays performed with this compound.
Phenotypic Screening in Defined Cellular Environments
Phenotypic screening is an approach used to identify compounds that induce a particular change or phenotype in cells, without a preconceived target. nih.gov This method is valuable for discovering molecules with novel mechanisms of action. nih.gov There are no available results from any phenotypic screening campaigns that include this compound.
Comparative Analysis of Biological Modulatory Profiles Across Analogs
A comparative analysis of the biological effects of this compound and its structural analogs is not possible, as no primary studies on the parent compound itself are available. Research on other molecules containing sulfonamide and carboxylic acid moieties exists, but these compounds possess different core structures, such as pyridine (B92270) or piperidine (B6355638) rings, making a direct comparison inappropriate without specific data. nih.gov
Computational Chemistry and Molecular Modeling for 2 Sulfamoylbiphenyl 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "2-Sulfamoylbiphenyl-3-carboxylic acid," methods like Density Functional Theory (DFT) are employed to predict its three-dimensional structure and electronic landscape.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netwikipedia.org For this molecule, the HOMO is expected to be localized on the electron-rich biphenyl (B1667301) ring system, while the LUMO may be distributed across the electron-withdrawing sulfamoyl and carboxyl groups.
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. malayajournal.orgbhu.ac.in For "this compound," the MEP would show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and sulfamoyl groups, indicating these are sites for electrophilic attack and hydrogen bond acceptance. bhu.ac.in Positive potential (blue) would be expected around the acidic protons of the carboxyl and sulfamoyl groups, marking them as sites for nucleophilic attack and hydrogen bond donation.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.4 eV | Reflects chemical reactivity and kinetic stability. malayajournal.org |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |
| MEP Negative Pole | -55 kcal/mol | Located on carboxyl and sulfamoyl oxygens; site for positive interactions. |
| MEP Positive Pole | +45 kcal/mol | Located on acidic protons; site for negative interactions. |
These quantum descriptors provide a foundational understanding of the molecule's electronic character, guiding predictions about its behavior in chemical reactions and biological systems.
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. psu.edu This method is crucial for understanding how "this compound" might interact with a specific receptor, such as an enzyme or a signaling protein, providing a static snapshot of the most probable binding conformation.
The process begins with preparing the 3D structures of both the ligand ("this compound") and the target protein. A docking algorithm then systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity.
Binding Mode Analysis and Interaction Energy Calculations
Analysis of the top-ranked docking poses reveals the specific binding mode of the ligand. This includes identifying the key amino acid residues in the protein's active site that form interactions with the ligand. For a molecule like "this compound," these interactions are typically a mix of:
Hydrogen Bonds: Formed by the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups with polar residues in the binding site.
Ionic Interactions: The deprotonated carboxylate group (-COO⁻) can form strong salt bridges with positively charged residues like Lysine or Arginine.
Hydrophobic Interactions: The biphenyl core can engage in van der Waals and π-π stacking interactions with nonpolar residues such as Phenylalanine, Tyrosine, or Leucine.
Following docking, more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are often used to recalculate the binding free energy. These methods provide a more accurate estimation by considering solvation effects and breaking down the total binding energy into its constituent parts.
Table 2: Example Breakdown of Binding Interaction Energies (MM/GBSA)
| Energy Component | Contribution (kcal/mol) | Driving Force / Penalty |
| Van der Waals Energy | -45.5 | Favorable (hydrophobic & shape complementarity) |
| Electrostatic Energy | -30.2 | Favorable (H-bonds, ionic interactions) |
| Polar Solvation Energy | +40.8 | Unfavorable (desolvation penalty) |
| Non-polar Solvation Energy | -5.1 | Favorable (hydrophobic effect) |
| Total Binding Free Energy | -40.0 | Overall predicted affinity |
This breakdown shows that while electrostatic and van der Waals forces are the primary drivers of binding, the energetic penalty of removing the polar ligand and binding site from water (polar solvation energy) is significant.
Scoring Function Evaluation and Validation
The reliability of a docking simulation hinges on its scoring function. malayajournal.org A good scoring function should be able to:
Reproduce the experimental binding mode: The top-ranked pose should have a low root-mean-square deviation (RMSD) compared to a known crystal structure.
Predict binding affinity: The scores should correlate well with experimentally measured binding affinities (e.g., Ki or IC₅₀).
There are several types of scoring functions, including force-field-based, empirical, and knowledge-based. To ensure reliability, multiple scoring functions are often evaluated. For instance, programs like AutoDock use empirical scoring functions, while others like X-Score and DrugScore offer different approaches. wikipedia.org A common validation practice is to see if the scoring function can identify the correct binding pose from a set of computationally generated "decoy" poses, which is often described as creating a "funnel-shaped" energy landscape where the native pose is at the global energy minimum. wikipedia.org
Table 3: Hypothetical Evaluation of Different Scoring Functions
| Scoring Function | Success Rate (RMSD < 2.0 Å) | Correlation with Affinity (R²) |
| LigScore | 70% | 0.55 |
| PLP | 72% | 0.62 |
| X-Score | 75% | 0.68 |
| DrugScore | 73% | 0.65 |
| Consensus Score (X-Score + PLP) | 81% | 0.71 |
As shown in the table, combining multiple scoring functions into a "consensus score" can often improve both the accuracy of pose prediction and the correlation with experimental data. wikipedia.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static picture, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the ligand-protein complex over time. psu.edu By simulating the movements of every atom in the system, MD provides a deeper understanding of the stability of the binding pose, the flexibility of the ligand, and the role of solvent.
The simulation starts with the best-docked pose from molecular docking, which is then placed in a simulated box of water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to track their trajectories over nanoseconds or even microseconds.
Ligand Flexibility and Dynamic Binding Events
MD simulations are particularly valuable for exploring the conformational flexibility of a ligand like "this compound". bhu.ac.in The biphenyl group is not rigid and can twist, while the sulfamoyl and carboxyl groups can rotate. MD simulations reveal which conformations are most stable within the binding pocket and how the ligand adapts its shape to optimize interactions.
Key analyses include:
Root-Mean-Square Deviation (RMSD): Tracking the RMSD of the ligand over time indicates the stability of its binding pose. A low, stable RMSD suggests a consistent and strong interaction.
Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual atoms. High RMSF values for parts of the ligand, like the terminal functional groups, indicate high flexibility, which can be important for forming transient or dynamic interactions.
Advanced techniques like Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) can even simulate the entire process of a ligand unbinding from and rebinding to the protein, providing insights into the kinetics of the interaction. nih.gov
Solvent Effects on Molecular Interactions
The solvent, typically water, plays a critical role in molecular recognition. MD simulations can explicitly model the behavior of individual water molecules, revealing their influence on the ligand-protein complex. For example, "water-bridged" hydrogen bonds, where a water molecule mediates an interaction between the ligand and the protein, are often identified through MD simulations.
The effect of the solvent is also a crucial component of binding free energy calculations. While implicit solvent models like GBSA and PBSA are used for efficiency, explicit solvent simulations provide a more detailed and accurate picture. researchgate.net Comparing calculations with different solvent models (e.g., SMD, PCM, COSMO) helps to ensure the robustness of the predictions and understand how the dielectric environment influences the strength of electrostatic interactions. researchgate.netnih.gov The accurate treatment of solvation is essential for correctly ranking potential ligands and predicting their affinity.
Quantitative Structure-Activity Relationship (QSAR) and QSAR-3D Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs targeting URAT1, QSAR and its three-dimensional extension (3D-QSAR) are instrumental in predicting the inhibitory potency and optimizing the molecular scaffold.
The development of predictive QSAR models for URAT1 inhibitors, including those based on the this compound scaffold, involves curating a dataset of compounds with experimentally determined inhibitory activities (e.g., IC₅₀ values). These models are built using various molecular descriptors that quantify the physicochemical properties of the molecules.
In a study on 1,2,4-triazole-5-substituted carboxylic acid bioisosteres of URAT1 inhibitors, which share structural similarities with this compound, 3D-QSAR models were developed. tandfonline.comnih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are built to predict the biological activity of new compounds before their synthesis. The robustness of these models is often evaluated by their statistical significance. mdpi.com
For instance, a CoMFA model might reveal that specific steric and electrostatic fields around the molecule are critical for its binding affinity to URAT1. The sulfamoyl group and the carboxylic acid moiety of this compound are key features that would be extensively analyzed in such models. The biphenyl core provides a scaffold that can be systematically modified to explore the structure-activity landscape.
A typical workflow for developing a predictive QSAR model involves:
Dataset Selection: A series of analogs of this compound with a range of biological activities against URAT1 are chosen.
Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common substructure or a pharmacophore model.
Descriptor Calculation: Molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule.
Model Building: Statistical methods like Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. mdpi.com
The predictive power of such models allows for the virtual screening of large compound libraries to identify potential new URAT1 inhibitors based on the this compound framework.
The reliability of a QSAR model is contingent on rigorous feature selection and validation. Feature selection aims to identify the most relevant molecular descriptors that contribute to the biological activity, thereby avoiding overfitting and improving the model's predictive capability.
Model validation is performed using both internal and external methods. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's internal consistency and predictive power. External validation involves predicting the activity of a set of compounds (test set) that were not used in the model's development. The predictive correlation coefficient (r²_pred) is a common metric for external validation. mdpi.com
The table below illustrates typical statistical parameters used to validate 3D-QSAR models, based on studies of similar classes of inhibitors. mdpi.com
| Parameter | Description | Typical Value for a Robust Model |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | Measures the correlation between the predicted and actual activities for the training set. | > 0.6 |
| r²_pred (External validation r²) | Measures the predictive ability of the model for an external test set. | > 0.6 |
| Standard Error of Estimate (SEE) | Indicates the absolute error of the predictions. | Low value is desirable |
| F-statistic | Indicates the statistical significance of the model. | High value is desirable |
These validation steps ensure that the developed QSAR models for this compound analogs are robust and can be reliably used for the design of new, more potent URAT1 inhibitors.
Virtual Screening and Library Design Based on Pharmacophore Models
Pharmacophore modeling is a powerful computational tool for virtual screening and the design of new compound libraries. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.
For URAT1 inhibitors, pharmacophore models have been constructed based on the structures of known inhibitors, including lesinurad (B601850), a derivative of this compound. tandfonline.comnih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.
A study on URAT1 inhibitors developed four electronic pharmacophore models based on the complex structures of known drugs, including lesinurad, with the URAT1 transporter. tandfonline.comnih.gov These models were then used to screen a natural product database, leading to the identification of novel flavonoid-based inhibitors. tandfonline.comnih.gov This demonstrates the utility of pharmacophore models derived from the this compound scaffold in discovering structurally diverse compounds.
The process of virtual screening using a pharmacophore model involves:
Pharmacophore Model Generation: A model is created based on the key interaction features of a potent inhibitor like a this compound derivative.
Database Screening: Large chemical databases are screened to find molecules that match the pharmacophore model.
Hit Filtering and Ranking: The identified hits are filtered based on drug-like properties and ranked according to their fit to the pharmacophore.
Further Analysis: The top-ranked hits are then subjected to more detailed computational analysis, such as molecular docking and molecular dynamics simulations, before being selected for experimental testing. nih.govresearchgate.net
This approach allows for the efficient exploration of vast chemical spaces to identify novel compounds with the desired biological activity.
Chemoinformatics and Data Mining for Analog Discovery
Chemoinformatics and data mining techniques are increasingly employed for the discovery of new analogs of existing drugs. These methods involve the analysis of large chemical and biological datasets to identify patterns and relationships that can guide the design of new molecules.
For this compound, chemoinformatic approaches can be used to:
Identify Structurally Similar Compounds: Search large databases for compounds with a similar biphenyl-sulfamoyl-carboxylic acid core structure.
Analyze Structure-Activity Relationships (SAR): Mine experimental data to understand how modifications to the this compound scaffold affect its URAT1 inhibitory activity. For example, studies on lesinurad analogs have explored various substitutions on the biphenyl and triazole rings to improve potency and pharmacokinetic properties. researchgate.net
Predict ADMET Properties: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of virtual analogs, helping to prioritize compounds with favorable drug-like properties. nih.govresearchgate.net
Recent research has focused on designing and synthesizing novel analogs of lesinurad by employing strategies like bioisosteric replacement and scaffold hopping, which are guided by chemoinformatic analyses. researchgate.net These efforts have led to the discovery of new compounds with improved potency and, in some cases, dual inhibitory activity against other relevant targets. nih.gov
The integration of chemoinformatics with other computational methods like QSAR and pharmacophore modeling creates a powerful pipeline for the rational design and discovery of next-generation URAT1 inhibitors based on the this compound template.
Applications As Chemical Probes and Research Tools
Development of Fluorescent or Affinity-Tagged Probes for Biological Systems
The development of chemical probes, such as those incorporating fluorescent or affinity tags, is a crucial strategy for studying biological systems. While direct examples of fluorescently-tagged 2-Sulfamoylbiphenyl-3-carboxylic acid are not prominent in the literature, the underlying principle of using a core scaffold to probe biological targets is well-documented. A key approach in this area is fragment-based drug discovery, where small molecules, or "fragments," are used to explore the binding pockets of target proteins.
In a significant study, a focused library of 49 diversely substituted 3-aryl and 3-heteroaryl benzoic acids was synthesized to probe the active site of the OXA-48 carbapenemase, a bacterial enzyme that confers resistance to β-lactam antibiotics. nih.govnih.gov This library included compounds with the biphenyl-3-carboxylic acid core structure. These fragments serve as foundational probes. The development of more complex probes, such as those with fluorescent or affinity tags, often begins with such a fragment-based approach. Once a fragment with desirable binding properties is identified, it can be chemically modified to include a reporter group (like a fluorophore) or an affinity handle (like biotin) to facilitate detection and isolation of the target protein.
The initial fragments themselves act as probes, providing information about the topology and chemical environment of the enzyme's active site through techniques like X-ray crystallography.
Utilization in Target Deconvolution and Validation Studies
Target deconvolution is the process of identifying the molecular target of a bioactive compound, while target validation aims to confirm that modulating this target produces the desired biological effect. The this compound scaffold and its analogs have been instrumental in the validation of OXA-48 as a therapeutic target.
The aforementioned study on OXA-48 utilized a fragment library to validate the enzyme's active site as a druggable pocket. nih.govnih.gov By soaking crystals of OXA-48 with the synthesized benzoic acid derivatives, researchers were able to obtain 33 crystal structures of fragment-enzyme complexes. nih.govuit.no This crystallographic data provided high-resolution insights into how these small molecules bind within the active site, confirming specific interactions with key amino acid residues.
The fragments were classified as either R1 or R2 binders based on their binding orientation, which corresponds to the binding of the R1 and R2 side groups of the natural substrate, imipenem. nih.gov This detailed structural information is a powerful form of target validation, as it not only confirms that the compounds bind to the intended target but also reveals the precise mechanism of interaction. This knowledge is critical for the rational design of more potent and selective inhibitors.
Role in Understanding Molecular Pathways in Non-Clinical Settings
Research utilizing probes based on the this compound scaffold has contributed significantly to the understanding of molecular pathways related to antibiotic resistance in non-clinical, or preclinical, settings. The primary pathway of interest in this context is the enzymatic degradation of carbapenem (B1253116) antibiotics by β-lactamases like OXA-48. nih.gov
By studying the binding of the benzoic acid fragments to OXA-48, researchers have been able to map the key interactions that are necessary for inhibitor binding. The crystal structures revealed non-covalent interactions with critical residues such as Arg250, Arg214, and Tyr211 in the active site. nih.gov Understanding these specific molecular interactions provides a deeper comprehension of the enzyme's catalytic mechanism and how it can be inhibited.
This knowledge of the molecular pathway of inhibition allows for the rational design of improved inhibitors. For instance, by observing how different fragments bind, researchers were able to "merge" two orthogonally binding fragments to create novel, more potent 3,5-disubstituted benzoic acid inhibitors with inhibitory concentrations in the low micromolar range (IC50 = 2.9 μM). nih.gov This iterative process of probing, understanding, and designing is fundamental to preclinical drug discovery and our understanding of enzymatic pathways.
The following table summarizes key findings from the fragment screening against OXA-48, illustrating the role of these compounds in understanding enzyme-inhibitor interactions.
| Fragment Type | Key Interacting Residues in OXA-48 | Significance for Understanding Molecular Pathways |
| 3-Aryl Benzoic Acids | Arg250, Arg214, Tyr211 | Demonstrates the importance of specific arginine and tyrosine residues in anchoring inhibitors within the active site. nih.gov |
| Merged 3,5-Disubstituted Benzoic Acids | Arg250, Arg214, Tyr211 | Confirms that combining binding motifs from different fragments can lead to enhanced affinity and inhibition, validating the molecular pathway model. nih.govnih.gov |
Contribution to the Discovery of Novel Biological Targets
While the primary research involving the this compound scaffold has been focused on the known target OXA-48, the fragment-based screening approach itself is a powerful engine for the discovery of novel biological targets. A library of fragments, such as the one containing the benzoic acid derivatives, can be screened against a wide array of proteins to identify new and unexpected interactions.
This process, known as fragment screening, can uncover previously unknown binding pockets on proteins or identify novel functions for proteins of interest. Although there are no specific reports of this compound leading to the discovery of a novel target, the methodology in which it has been employed is a cornerstone of modern target discovery.
The insights gained from the OXA-48 study, such as the preferred binding motifs and interaction patterns of this class of compounds, can inform the design of future fragment libraries aimed at discovering inhibitors for other enzymes, potentially leading to the identification of novel therapeutic targets for a range of diseases.
The table below outlines the characteristics of the fragment library used, which could be applied to screening for novel targets.
| Library Characteristic | Description | Implication for Novel Target Discovery |
| Chemical Diversity | A focused library of 49 diversely substituted 3-aryl and 3-heteroaryl benzoic acids. nih.govnih.gov | A diverse set of fragments is more likely to yield hits against a variety of biological targets. |
| Fragment Size | Small molecular weight compounds. | Smaller molecules can explore a wider range of chemical space and fit into smaller binding pockets, increasing the chances of finding novel interactions. |
| Structural Data | 33 fragment-enzyme crystal structures were determined. nih.govuit.no | The generation of structural data upon hit identification is crucial for validating a novel target and initiating a structure-based drug design campaign. |
Future Research Directions and Unexplored Avenues
Expansion of the Chemical Space Around the 2-Sulfamoylbiphenyl-3-carboxylic Acid Scaffold
The exploration of the chemical space around the this compound scaffold is a critical first step in uncovering its therapeutic potential. The modular nature of this compound allows for extensive derivatization and optimization of its properties.
One of the most effective methods for synthesizing biphenyl (B1667301) derivatives is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction allows for the versatile combination of various substituted boronic acids with a suitable aryl halide precursor, enabling the generation of a diverse library of biphenyl compounds. ajgreenchem.com For the this compound scaffold, this would involve the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.
Further diversification can be achieved by modifying the functional groups. The carboxylic acid group can be converted into a variety of esters, amides, or other bioisosteres to modulate the compound's polarity, solubility, and ability to form hydrogen bonds. ajgreenchem.commdpi.com Similarly, the sulfamoyl group can be N-substituted with a wide range of alkyl, aryl, or heterocyclic moieties to fine-tune its electronic and steric properties, which can significantly impact its interaction with biological targets. nih.gov The synthesis of related sulfamoyl-benzamide derivatives has been successfully achieved using carbodiimide (B86325) coupling agents. nih.gov
The generation of a library of analogs with systematic variations in these three key areas—the biphenyl core, the carboxylic acid derivative, and the sulfamoyl substituent—will be instrumental in establishing a comprehensive structure-activity relationship (SAR).
Integration with Advanced High-Throughput Screening Methodologies (Non-Clinical)
Once a diverse library of this compound derivatives has been synthesized, high-throughput screening (HTS) methodologies can be employed to rapidly assess their biological activity against a wide array of targets. HTS allows for the automated testing of thousands of compounds in a short period, making it an indispensable tool in modern drug discovery.
The process would involve developing and validating assays for specific enzymes, receptors, or cellular pathways of interest. These assays are then used to screen the compound library, and any "hits"—compounds that show significant activity—can be selected for further investigation. For example, a common HTS approach is to use a reporter gene assay to identify compounds that modulate the expression of a particular gene.
The data generated from HTS can be used to build detailed SAR models, which can then guide the design of more potent and selective analogs. This iterative cycle of synthesis, screening, and design is a cornerstone of modern medicinal chemistry.
Exploration of Novel Biological Targets for Molecular Intervention
The structural motifs present in this compound suggest several promising avenues for exploring novel biological targets.
Anti-inflammatory and Analgesic Targets: Biphenyl carboxylic acids are the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal. ajgreenchem.com This suggests that derivatives of the this compound scaffold could be investigated as potential inhibitors of cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
Anticancer Targets: Many biphenyl derivatives have demonstrated significant anti-proliferative and antitumor activities. rsc.orgajgreenchem.com For instance, certain biphenyl carboxylic acids have shown potent activity against breast cancer cell lines. ajgreenchem.com The sulfamoyl group is also a key feature of many carbonic anhydrase inhibitors, some of which are used as anticancer agents. acs.org Therefore, screening derivatives of this compound against a panel of cancer cell lines and related targets, such as specific kinases or transcription factors, is a logical next step.
Urate Transporter 1 (URAT1) Inhibition: Recent research has identified biphenyl carboxylic acid derivatives as potent inhibitors of URAT1, a key target for the treatment of gout and hyperuricemia. mdpi.com This makes URAT1 a highly relevant potential target for novel derivatives of the this compound scaffold.
Other Potential Targets: The versatility of the scaffold means that it could potentially interact with a wide range of other biological targets. These could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes. Broad-based phenotypic screening could help to identify unexpected biological activities and novel therapeutic applications.
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in the development of multi-target directed ligands (MTDLs). These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance.
The this compound scaffold is an excellent starting point for the design of MTDLs. The distinct chemical nature of its three key components—the biphenyl core, the carboxylic acid, and the sulfamoyl group—means that each could potentially be tailored to interact with a different biological target. For example, the biphenyl carboxylic acid portion could be optimized to inhibit a specific kinase, while the sulfamoyl moiety could be designed to target a carbonic anhydrase isozyme.
The development of such MTDLs would require a deep understanding of the SAR for each target and the use of sophisticated molecular modeling techniques to design molecules with the desired polypharmacology.
Application of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. These computational tools can be used to analyze vast datasets, identify complex patterns, and make predictions about the properties of new molecules.
For the this compound scaffold, AI and ML could be applied in several ways:
Virtual Screening: AI-powered virtual screening can be used to assess vast virtual libraries of potential derivatives for their predicted activity against specific targets, helping to prioritize which compounds to synthesize and test.
Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles.
De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, and good drug-like characteristics.
By integrating AI and ML into the research workflow, the discovery and development of novel drug candidates based on the this compound scaffold can be significantly accelerated.
Q & A
Q. Design a stability study to evaluate the photodegradation of this compound.
- Methodology :
Conditions : Expose solid and solution (1 mg/mL in ethanol) to UV light (λ = 254 nm, 25°C).
Sampling : Analyze aliquots at 0, 24, 48, 72 hrs via HPLC-UV (λ = 220 nm).
Degradation Markers : Monitor new peaks (e.g., biphenyl-3-carboxylic acid from sulfamoyl cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
